molecular formula C9H15F2NO3 B2710118 Tert-butyl 2,2-difluoro-2-(3-hydroxyazetidin-3-yl)acetate CAS No. 2287298-01-3

Tert-butyl 2,2-difluoro-2-(3-hydroxyazetidin-3-yl)acetate

Cat. No.: B2710118
CAS No.: 2287298-01-3
M. Wt: 223.22
InChI Key: IZRYMAIXUOQNLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 2,2-difluoro-2-(3-hydroxyazetidin-3-yl)acetate is an organic compound that features a tert-butyl ester group, a difluoromethyl group, and a hydroxyazetidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2,2-difluoro-2-(3-hydroxyazetidin-3-yl)acetate typically involves the reaction of tert-butyl 2,2-difluoroacetate with 3-hydroxyazetidine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2,2-difluoro-2-(3-hydroxyazetidin-3-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as pyridinium chlorochromate or potassium permanganate can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of 2,2-difluoro-2-(3-oxoazetidin-3-yl)acetate.

    Reduction: Formation of tert-butyl 2,2-difluoro-2-(3-hydroxyazetidin-3-yl)ethanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Tert-butyl 2,2-difluoro-2-(3-hydroxyazetidin-3-yl)acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.

    Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-butyl 2,2-difluoro-2-(3-hydroxyazetidin-3-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyazetidine moiety can form hydrogen bonds with active site residues, while the difluoromethyl group can enhance binding affinity through hydrophobic interactions. The ester group may undergo hydrolysis, releasing the active hydroxyazetidine derivative, which can then exert its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2,2-difluoro-2-(3-hydroxypiperidin-3-yl)acetate
  • Tert-butyl 2,2-difluoro-2-(3-hydroxyazetidin-3-yl)propanoate

Uniqueness

Tert-butyl 2,2-difluoro-2-(3-hydroxyazetidin-3-yl)acetate is unique due to the presence of both the difluoromethyl and hydroxyazetidine groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

tert-butyl 2,2-difluoro-2-(3-hydroxyazetidin-3-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15F2NO3/c1-7(2,3)15-6(13)9(10,11)8(14)4-12-5-8/h12,14H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZRYMAIXUOQNLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(C1(CNC1)O)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.